7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Description

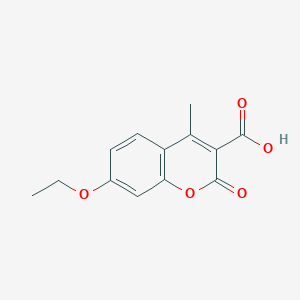

7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative characterized by a core 2H-chromen-2-one scaffold. Its structure includes an ethoxy group at position 7, a methyl group at position 4, and a carboxylic acid substituent at position 3 (Figure 1). The compound is synthesized via condensation reactions involving Meldrum’s acid and appropriately substituted benzaldehyde precursors under reflux conditions, as demonstrated in related coumarin syntheses . Its crystallographic data, if available, could be resolved using tools like SHELXL or Mercury, which are standard for small-molecule structural analysis .

Properties

Molecular Formula |

C13H12O5 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

7-ethoxy-4-methyl-2-oxochromene-3-carboxylic acid |

InChI |

InChI=1S/C13H12O5/c1-3-17-8-4-5-9-7(2)11(12(14)15)13(16)18-10(9)6-8/h4-6H,3H2,1-2H3,(H,14,15) |

InChI Key |

DCPWVHBTXZGPFP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate . This reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetone.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Coumarin Derivatives

Substituent Effects on Physicochemical Properties

- Ethoxy vs. Hydroxy Groups : The ethoxy group in the target compound reduces hydrogen-bonding capacity compared to the hydroxyl group in Compound 9 , leading to lower aqueous solubility but higher logP values (predicted logP ~2.5 vs. ~1.8 for Compound 9) .

- Carboxylic Acid Position : Shifting the carboxylic acid from position 3 (target compound) to 6 (Compound 9) alters intermolecular interactions, as evidenced by differences in crystal packing patterns .

- Halogenation : The chloro substituent in 6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid increases molecular polarity and reactivity, making it suitable for covalent binding in drug design .

Biological Activity

7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the coumarin family, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 248.23 g/mol. The compound features an ethoxy group at the 7-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position. This unique structural arrangement contributes to its lipophilicity and membrane permeability, enhancing its bioavailability compared to similar compounds with different substituents.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of p53 expression and caspase activation |

| U-937 | 12.45 | Cell cycle arrest at G1 phase |

| HCT-116 | 10.38 | Apoptotic pathway activation |

These findings suggest that the compound may act as a potent anticancer agent by triggering apoptotic pathways and inhibiting cell proliferation .

2. Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory potential. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in macrophages, indicating its role in modulating inflammatory responses. The mechanism is believed to involve the inhibition of NF-kB signaling pathways, which are critical in inflammation regulation.

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Its efficacy was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the micromolar range. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death .

Case Studies

Case Study 1: Anticancer Effects on MCF-7 Cells

A study conducted on human breast cancer MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis observed through flow cytometry assays. The study highlighted that the compound's ability to upregulate p53 protein levels was crucial for its anticancer activity .

Case Study 2: Anti-inflammatory Mechanisms

In a separate investigation focused on inflammatory responses, macrophages treated with the compound showed reduced levels of TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS). This suggests that this compound could serve as a therapeutic agent for diseases characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.